3-(2-Aminopropoxy)-2-chlorobenzoic acid;hydrochloride

Description

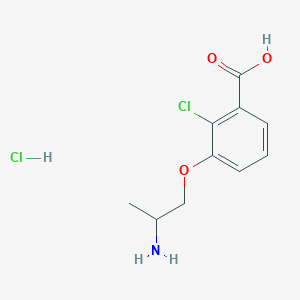

3-(2-Aminopropoxy)-2-chlorobenzoic acid; hydrochloride is a benzoic acid derivative featuring a 2-chlorine substituent and a 3-position 2-aminopropoxy group, stabilized as a hydrochloride salt. The hydrochloride form enhances solubility and bioavailability, making it relevant in pharmaceutical and chemical research. Its structure combines a carboxylic acid group (for hydrogen bonding and ionic interactions) with a lipophilic chlorinated aromatic ring and a basic aminopropoxy side chain, enabling diverse interactions in biological systems .

Properties

IUPAC Name |

3-(2-aminopropoxy)-2-chlorobenzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO3.ClH/c1-6(12)5-15-8-4-2-3-7(9(8)11)10(13)14;/h2-4,6H,5,12H2,1H3,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDXHJIGTJGCINE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC(=C1Cl)C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminopropoxy)-2-chlorobenzoic acid;hydrochloride typically involves the reaction of 2-chlorobenzoic acid with 2-aminopropanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield of the compound, making it suitable for commercial applications .

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at the 2-position of the benzoic acid moiety undergoes nucleophilic aromatic substitution (NAS) under specific conditions. Copper catalysis enhances reaction efficiency in ammonia-mediated substitutions.

Key Findings :

-

Copper(I) chloride significantly improves substitution efficiency by stabilizing intermediates .

-

Electron-withdrawing groups on the aromatic ring direct substitution to the chlorine site .

Oxidation Reactions

The propoxy chain and aromatic ring are susceptible to oxidation under strong conditions.

Mechanistic Insight :

-

Hydrogen peroxide oxidizes the propoxy group to a ketone, while stronger oxidants like KMnO₄ cleave the ether bond or hydroxylate the ring .

Reduction Reactions

The carboxylic acid group and aromatic system can be reduced under controlled conditions.

Limitations :

Hydrolysis Reactions

The ether bond in the aminopropoxy chain undergoes hydrolysis under acidic or basic conditions.

| Conditions | Reagents | Products | Source |

|---|---|---|---|

| Acidic hydrolysis | HCl (conc.), reflux | 2-Chlorobenzoic acid + aminopropanol | |

| Basic hydrolysis | NaOH (aq.), 100°C | Salicylate derivative + amine salts |

Stability Notes :

Complexation with Metal Ions

The amino and carboxylate groups facilitate coordination with transition metals.

| Metal Ion | Conditions | Complex Type | Source |

|---|---|---|---|

| Cu²⁺ | Aqueous solution, pH 7–9 | Octahedral coordination | |

| Fe³⁺ | Ethanol/water mixture | Ternary complexes |

Applications :

Thermal Degradation

Decomposition occurs above 200°C, releasing HCl and forming charred residues.

| Temperature Range | Major Decomposition Products | Analysis Method | Source |

|---|---|---|---|

| 200–250°C | CO₂, NH₃, chlorinated hydrocarbons | Thermogravimetric analysis (TGA) |

Scientific Research Applications

Chemical Research Applications

Analytical Chemistry:

This compound serves as a reference standard in analytical chemistry. It is utilized for the development and validation of analytical methods, ensuring accuracy and reliability in chemical analyses.

Synthesis of Other Compounds:

3-(2-Aminopropoxy)-2-chlorobenzoic acid; hydrochloride is also an important intermediate in the synthesis of various chemical compounds. Its unique structure allows it to participate in numerous chemical reactions, facilitating the creation of more complex molecules.

Biological Research Applications

Biochemical Assays:

In biological research, this compound is employed in biochemical assays to study enzyme interactions and inhibition. It aids in understanding the mechanisms of enzyme activity and can help identify potential inhibitors or activators.

Pharmacological Studies:

The compound has been investigated for its potential therapeutic effects, particularly in the context of drug development. Its role in modulating biological pathways makes it a candidate for further exploration in pharmacology.

Medical Applications

Therapeutic Potential:

Research has focused on the therapeutic applications of 3-(2-Aminopropoxy)-2-chlorobenzoic acid; hydrochloride, especially its anti-inflammatory properties. Studies suggest that it may reduce pro-inflammatory cytokines, potentially making it useful for treating conditions such as acute lung injury .

Case Study Example:

A study conducted on Wistar rats demonstrated that treatment with this compound significantly reduced levels of pro-inflammatory cytokines TNF-α and IL-1β following lipopolysaccharide (LPS) administration. This suggests its potential role as an anti-inflammatory agent in clinical settings .

Industrial Applications

Intermediate for Synthesis:

In industrial contexts, this compound is utilized as an intermediate in various processes, contributing to the synthesis of pharmaceuticals and agrochemicals. Its versatility makes it valuable in both research and commercial applications.

Data Summary Table

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Analytical Chemistry | Reference standard for method validation | Ensures accuracy in chemical analyses |

| Biochemical Research | Enzyme interaction studies | Helps identify enzyme inhibitors/activators |

| Pharmacology | Potential therapeutic applications | Anti-inflammatory effects observed in animal studies |

| Industrial Chemistry | Intermediate for synthesizing other compounds | Valuable for pharmaceuticals and agrochemicals |

Mechanism of Action

The mechanism of action of 3-(2-Aminopropoxy)-2-chlorobenzoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural Analogues in the Mexiletine Family

Mexiletine analogs, such as metahydroxymexiletine (mHM) and parahydroxymexiletine (pHM), share the 2-aminopropoxy group but attach it to phenolic rings instead of benzoic acid (Table 1).

- Key Differences: Functional Groups: The target compound’s carboxylic acid group (-COOH) replaces the phenol (-OH) in mexiletine analogs, altering polarity and hydrogen-bonding capacity . Electrostatic Potential: The benzoic acid moiety introduces a negative charge at physiological pH, unlike the neutral phenol group, affecting receptor binding and solubility .

Table 1: Structural Comparison with Mexiletine Analogs

Chlorobenzoic Acid Derivatives

The 2-chlorobenzoic acid scaffold is widely studied for antimicrobial and synthetic utility:

- Antimicrobial Activity : Schiff bases of 2-chlorobenzoic acid (e.g., 5a-e in ) exhibit stronger antibacterial activity against E. coli than esters, highlighting the importance of functional group choice .

- Synthetic Versatility: 2-Chlorobenzoic acid is used to synthesize xanthones (via cyclization ) and colchicine derivatives (via esterification ).

Physicochemical Properties

pKa and LogP

Biological Activity

3-(2-Aminopropoxy)-2-chlorobenzoic acid; hydrochloride is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and comparisons with related compounds.

The compound features a benzoic acid structure with an amino group and a chlorinated aromatic ring, which influences its reactivity and biological interactions. Its synthesis often involves various chemical reactions such as oxidation, reduction, and substitution, which can modify its biological properties.

The biological activity of 3-(2-Aminopropoxy)-2-chlorobenzoic acid; hydrochloride is primarily attributed to its interactions with specific molecular targets. It may bind to receptors or enzymes, modulating their activity. Ongoing research aims to elucidate these pathways more clearly.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains. For instance, derivatives of similar compounds have shown significant antibacterial activity against Staphylococcus aureus and other pathogens .

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, which is crucial for therapeutic applications. For example, related compounds have demonstrated the ability to inhibit key enzymes involved in disease pathways .

- Cytotoxic Effects : Some studies have reported cytotoxic effects against cancer cell lines, indicating potential use in oncology .

Structure-Activity Relationships (SAR)

Understanding the SAR of 3-(2-Aminopropoxy)-2-chlorobenzoic acid; hydrochloride is essential for optimizing its biological activity. Variations in the amino group or the chlorinated position on the benzoic ring can significantly affect potency and selectivity against various biological targets.

| Compound | Structure | Biological Activity | MIC (μM) |

|---|---|---|---|

| 3-(2-Aminopropoxy)-2-chlorobenzoic acid; hydrochloride | Structure | Antimicrobial | TBD |

| 3-(2-Aminopropoxy)-4-chlorobenzoic acid; hydrochloride | Structure | Antimicrobial | TBD |

| 3-(2-Aminopropoxy)-5-chlorobenzoic acid; hydrochloride | Structure | Antimicrobial | TBD |

Case Studies

- Antibacterial Screening : A study screened various derivatives against drug-resistant strains of Staphylococcus aureus, revealing that modifications in the side chain significantly influenced antibacterial potency .

- Cytotoxicity Assessment : In vitro assays demonstrated that certain analogs exhibited cytotoxic effects on cancer cell lines, suggesting further investigation into their potential as anticancer agents .

Q & A

Q. What are the common synthetic routes for 3-(2-Aminopropoxy)-2-chlorobenzoic acid; hydrochloride?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Coupling Reactions : Palladium-catalyzed cross-coupling of 2-chlorobenzoic acid derivatives with aminopropoxy precursors under basic conditions (e.g., potassium carbonate) .

- Hydrochloride Formation : Acidification with hydrochloric acid to precipitate the hydrochloride salt .

- Purification : Techniques like recrystallization (using ethanol/methanol) or column chromatography to achieve >95% purity .

Q. Example Reaction Conditions :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Coupling | Pd/C, K₂CO₃, ethanol, 80°C | 60–75 |

| Salt Formation | HCl (conc.), RT | 85–90 |

Q. How is the compound characterized to confirm structural integrity?

- Methodological Answer : Standard analytical techniques include:

- NMR Spectroscopy : H and C NMR to verify substituent positions and amine protonation .

- HPLC-MS : For purity assessment and molecular weight confirmation (e.g., [M+H]+ ion) .

- Elemental Analysis : To validate C, H, N, Cl content (±0.3% theoretical) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Methodological Answer :

- Solubility : Highly soluble in polar solvents (water, DMSO, methanol) but insoluble in non-polar solvents (hexane). Stability tested via:

- pH Stability : Degrades above pH 8 (amine deprotonation); stable in acidic buffers (pH 3–6) .

- Thermal Stability : Decomposes at >150°C; store at 2–8°C under inert atmosphere .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Methodological Answer :

- Continuous Flow Reactors : Reduce reaction time and improve reproducibility (e.g., 20% yield increase vs. batch methods) .

- Catalyst Optimization : Screen Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to minimize side products .

- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Q. What strategies address contradictory biological activity data reported in literature?

- Methodological Answer :

- Dose-Response Validation : Replicate assays (e.g., enzyme inhibition) across multiple concentrations (1 nM–100 µM) to confirm EC₅₀/IC₅₀ values .

- Impurity Profiling : Use LC-MS to identify trace contaminants (e.g., unreacted starting materials) that may skew bioactivity results .

- Cell Line Authentication : Ensure consistency in in vitro models (e.g., HEK293 vs. HeLa) to mitigate cell-specific variability .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Methodological Answer :

- Analog Synthesis : Modify the aminopropoxy chain (e.g., alkylation or acylation) and test for changes in target binding .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with receptors like GPCRs or kinases .

- Biological Assays : Compare IC₅₀ values across analogs in functional assays (e.g., cAMP accumulation for GPCR activity) .

Q. What advanced techniques resolve ambiguities in stereochemical configuration?

- Methodological Answer :

- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA-3 .

- X-ray Crystallography : Resolve absolute configuration when co-crystallized with a target protein .

- Vibrational Circular Dichroism (VCD) : Assign stereochemistry for non-crystalline samples .

Data Contradiction and Validation

Q. How to validate compound purity when conflicting chromatographic data exists?

- Methodological Answer :

- Orthogonal Methods : Cross-validate with HPLC (C18 column), GC-MS, and capillary electrophoresis .

- Spike-in Experiments : Add known impurities (e.g., 2-chlorobenzoic acid) to assess detection limits .

- Standard Reference Materials : Compare retention times with commercially available certified standards .

Safety and Handling

Q. What are the recommended safety protocols for handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Perform reactions in a fume hood; monitor airborne concentrations with OSHA-approved sensors .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.